molecular formula C21H20O9 B1673276 Puerarin CAS No. 3681-99-0

Puerarin

Cat. No. B1673276
CAS RN: 3681-99-0
M. Wt: 416.4 g/mol
InChI Key: HKEAFJYKMMKDOR-VPRICQMDSA-N
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Description

Puerarin is an isoflavonoid derived from Radix puerariae . It has antipyretic, sedative, and coronary blood-flow-increasing properties .


Synthesis Analysis

Puerarin biosynthesis has been studied extensively. It’s found that puerarin and daidzin, the main downstream metabolites in the puerarin biosynthesis pathway, accumulate mainly during the vigorous growth stage . Four candidate 8-C-GT genes potentially contribute to the conversion of daidzein into puerarin . Enzymatic synthesis of puerarin has also been reported .


Molecular Structure Analysis

Puerarin is a class of isoflavonoid compounds concentrated in the roots of Puerarias . It’s still controversial at the last step of the 8-C-glycosylation reaction .


Chemical Reactions Analysis

Puerarin has been found to play a therapeutic role in ophthalmopathy via regulating nuclear factor kappa-B (NF-ĸB), mitogen-activated protein kinases (MAPKs), PI3K/AKT, JAK/STAT, protein kinase C (PKC) and other related pathways .


Physical And Chemical Properties Analysis

Puerarin is well metabolized with daidzein being the main hydrolyzed product .

Scientific Research Applications

Cardiovascular and Cerebrovascular Diseases

Puerarin has been extensively studied for its effects on cardiovascular health. Research demonstrates its efficacy in treating cardiovascular and cerebrovascular diseases through mechanisms such as vasodilation, cardioprotection, and neuroprotection. These benefits are attributed to its wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which contribute to its therapeutic potential in diseases like hypertension, myocardial infarction, and stroke (Zhou, Zhang, & Peng, 2014).

Diabetes and Diabetic Complications

Puerarin shows promising results in the management of diabetes and its complications. It is found to exert protective effects against diabetic nephropathy, one of the major diabetic complications, by promoting autophagy in podocytes, which are critical cells in the kidney's filtering units. This suggests a novel mechanism by which puerarin may exert renal protective effects in diabetic nephropathy, highlighting its potential as a therapeutic agent for this condition (Li et al., 2020).

Neurodegenerative Diseases

The neuroprotective properties of puerarin have been investigated in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Studies suggest that puerarin could improve brain delivery and anti-Parkinsonian efficacy, potentially offering a new therapeutic option for the treatment of Parkinson's disease by enhancing its bioavailability and facilitating its delivery to the brain (Xiong et al., 2019).

Liver Diseases

Puerarin exhibits hepatoprotective effects in chronic alcohol-induced liver injury. It improves metabolic function, leading to protective effects against liver injury, by elevating the serum levels of alcohol dehydrogenase and aldehyde dehydrogenase, and reducing the levels of endogenous proteins involved in alcohol metabolism in liver tissue. This indicates its potential for treating alcohol-related liver diseases (Chen et al., 2013).

Inflammatory and Immune-related Diseases

Puerarin has been found to attenuate airway inflammation in asthma models. It inhibits eosinophil count and interleukin production in bronchoalveolar lavage fluid, demonstrating its potential as a treatment for allergic asthma. This effect is partly due to the regulation of eotaxin-3, suggesting a mechanism through which puerarin can prevent some signs of allergic asthma (Wang et al., 2015).

Safety And Hazards

Puerarin may cause respiratory irritation, serious eye irritation, and skin irritation . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Puerarin has been used for treating diabetic retinopathy, retinal vascular occlusion, glaucoma and other ocular diseases in the clinic . Some ocular diseases are the result of the combined action of multiple factors, and the effect of puerarin on different factors needs to be further studied to improve a more complete mechanism of action of puerarin .

properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEAFJYKMMKDOR-VPRICQMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958020
Record name 7-Hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Puerarin

CAS RN

3681-99-0
Record name Puerarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3681-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Puerarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Puerarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12290
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Record name 7-Hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-7-hydroxy-3-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.674
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Record name PUERARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9W8997416
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Record name Puerarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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